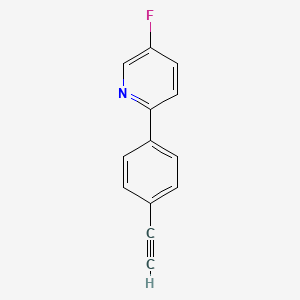

2-(4-Ethynylphenyl)-5-fluoropyridine

Description

Significance of Pyridine (B92270), Fluoropyridine, and Ethynylphenyl Moieties in Organic Chemistry

The foundational framework of 2-(4-ethynylphenyl)-5-fluoropyridine is built upon chemical motifs that are individually significant in organic synthesis and functional molecule design.

The pyridine ring is a fundamental nitrogen-containing heterocycle, prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govsigmaaldrich.com As an aromatic system, it is relatively stable, yet the nitrogen atom imparts distinct properties compared to its carbocyclic analog, benzene. bldpharm.com The nitrogen atom's lone pair of electrons renders pyridine basic and nucleophilic, allowing it to participate in a variety of chemical reactions, including acting as a catalyst or a ligand in coordination chemistry. The pyridine nucleus is a common scaffold in drug discovery, known to interact with biological targets. nih.gov

The introduction of a fluorine atom to the pyridine ring to form a fluoropyridine moiety can dramatically alter the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity. In medicinal chemistry, the strategic placement of fluorine can enhance binding affinity to target proteins, improve bioavailability, and block metabolic pathways that would otherwise deactivate the drug. Specifically, a fluorine atom on a pyridine ring can modulate the pKa of the ring nitrogen, affecting its interaction with biological systems.

The ethynylphenyl group, a phenyl ring substituted with an acetylene (B1199291) (ethynyl) group, is a versatile functional handle in organic synthesis. The terminal alkyne is a key participant in a variety of powerful coupling reactions, most notably the Sonogashira, Heck, and Glaser couplings, as well as click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition. This reactivity allows for the straightforward linkage of the ethynylphenyl unit to other molecular fragments, making it an invaluable building block for the construction of complex organic molecules, polymers, and supramolecular assemblies. The rigid, linear nature of the ethynyl (B1212043) group also imparts specific conformational constraints, which is a desirable feature in the design of materials with specific electronic or optical properties and in drug candidates where a defined spatial orientation is crucial for target binding.

Interdisciplinary Relevance of Highly Functionalized Heterocycles

Highly functionalized heterocycles, such as 2-(4-ethynylphenyl)-5-fluoropyridine, are of immense interest beyond the confines of traditional organic chemistry. Their structural complexity and the presence of multiple reactive sites make them valuable in a number of interdisciplinary fields.

In medicinal chemistry , the combination of a heterocyclic core, a fluorine atom, and a reactive handle like an alkyne offers a powerful toolkit for drug discovery. The pyridine and fluorine components can be fine-tuned to optimize interactions with a biological target and improve pharmacokinetic properties, while the ethynyl group can be used to attach the molecule to a larger biological entity, a fluorescent tag for imaging, or to another pharmacophore to create a bifunctional drug.

In materials science , the rigid, conjugated system formed by the connection of a phenylacetylene (B144264) to a pyridine ring suggests potential applications in organic electronics. Such molecules can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can further tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize device performance. The ethynyl group also allows for the polymerization of the molecule to create novel functional polymers with tailored properties.

Structural Framework and Synthetic Challenges

The structural framework of 2-(4-ethynylphenyl)-5-fluoropyridine is characterized by a planar, aromatic system with a linear ethynyl linkage. The fluorine atom at the 5-position of the pyridine ring and the ethynylphenyl group at the 2-position create a specific substitution pattern that dictates its electronic distribution and steric profile.

The synthesis of 2-(4-ethynylphenyl)-5-fluoropyridine, while not extensively detailed in the literature for this specific molecule, can be logically approached through well-established synthetic methodologies. A primary challenge in the synthesis of such a molecule is the controlled, regioselective introduction of the substituents onto the pyridine ring.

A plausible and efficient synthetic route would involve a palladium-catalyzed cross-coupling reaction, specifically a Sonogashira coupling . This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the synthesis would likely proceed by coupling a suitable halopyridine precursor with 4-ethynylphenylacetylene (also known as phenylacetylene).

The key starting material for the pyridine component would be 2-bromo-5-fluoropyridine (B41290) . This commercially available building block provides the necessary fluorine substituent and a bromine atom at the desired positions for the subsequent coupling reaction. bldpharm.com The synthesis would involve the reaction of 2-bromo-5-fluoropyridine with 4-ethynylphenylacetylene in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and a suitable base (such as an amine like triethylamine (B128534) or diisopropylamine) in an appropriate solvent (like THF or DMF).

Proposed Synthetic Scheme:

(A graphical representation of the Sonogashira coupling between 2-bromo-5-fluoropyridine and 4-ethynylphenylacetylene to yield 2-(4-ethynylphenyl)-5-fluoropyridine would be depicted here.)

Challenges in this synthesis could include the potential for side reactions, such as the homocoupling of the alkyne (Glaser coupling), which can be minimized by careful control of reaction conditions, particularly the exclusion of oxygen. Purification of the final product from the catalyst residues and any byproducts would also be a critical step to obtain the compound in high purity.

Below are interactive data tables summarizing the key properties of the starting material and the proposed reaction conditions for the synthesis of the target compound.

Table 1: Properties of Key Synthetic Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | 41404-58-4 | C₅H₃BrFN | 175.99 | 30-31 | 80-83 (at 44 mmHg) |

Data sourced from supplier information. bldpharm.com

Table 2: Proposed Sonogashira Coupling Reaction Parameters

| Parameter | Proposed Condition |

|---|---|

| Halopyridine | 2-Bromo-5-fluoropyridine |

| Alkyne | 4-Ethynylphenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room temperature to gentle heating (e.g., 50-70 °C) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

These conditions are representative of standard Sonogashira coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C13H8FN |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-(4-ethynylphenyl)-5-fluoropyridine |

InChI |

InChI=1S/C13H8FN/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-15-13/h1,3-9H |

InChI Key |

XZCXQQHJQIWHEH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Ethynylphenyl 5 Fluoropyridine

Convergent and Divergent Synthetic Routes

Alternatively, a divergent approach could be envisioned. researchgate.net This would involve assembling a core structure, for instance, 2-(4-bromophenyl)-5-fluoropyridine, which could then undergo further reactions to introduce the terminal alkyne, thereby leading to the final product. While viable, convergent syntheses are more commonly reported for this class of compounds due to their efficiency.

Strategies for Constructing the 5-Fluoropyridine Core

The formation of the 5-fluoropyridine nucleus is a critical step that can be accomplished through several established methods. These strategies focus on either the modification of a pre-existing pyridine (B92270) ring or its complete construction from acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto a pyridine ring. A classic and effective approach for synthesizing a key intermediate, 2-halo-5-fluoropyridine, involves the Balz-Schiemann reaction. This reaction proceeds via an SNAr mechanism on a diazonium salt intermediate. For instance, 2-amino-5-bromopyridine (B118841) can be converted to the corresponding diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields 5-bromo-2-fluoropyridine. google.com

Another SNAr strategy involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides are more susceptible to nucleophilic attack. The resulting 2-fluoropyridines can be generated from the corresponding N-oxides, although this route often requires subsequent deoxygenation. mdpi.com The reactivity of halopyridines in SNAr reactions is significantly influenced by the halogen, with fluoride (B91410) being a much better leaving group than chloride or bromide in many instances, making 2-fluoropyridines valuable intermediates for further functionalization. bldpharm.com

A representative SNAr approach for creating a precursor to the 5-fluoropyridine core is detailed below:

| Reaction | Starting Material | Reagents | Product | Typical Conditions | Reference |

| Diazotization & Fluorination | 2-Amino-5-bromopyridine | 1. HBF₄ or HF, NaNO₂ 2. Heat | 5-Bromo-2-fluoropyridine | Diazotization at low temp (-5 to 5°C), followed by thermal decomposition. | google.com |

Regioselective Fluorination Techniques for Pyridine Derivatives

Direct and regioselective C-H fluorination offers an alternative, more atom-economical route to fluorinated pyridines. The Balz-Schiemann reaction, as mentioned previously, is a prime example of a regioselective technique where the position of the fluorine atom is dictated by the initial placement of an amino group. google.com

Modern fluorination reagents have expanded the toolkit for this purpose. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), can be used, although controlling regioselectivity on an unsubstituted pyridine ring can be challenging. The electronic properties of existing substituents on the pyridine ring are crucial for directing the fluorination to the desired position.

Pyridine Ring-Forming Reactions with Fluorinated Components

While the functionalization of a pre-formed pyridine ring is more common, it is also possible to construct the 5-fluoropyridine core from acyclic, fluorinated building blocks. These de novo synthesis strategies, such as the Aza-Diels-Alder reaction, involve the cyclization of smaller, appropriately functionalized components to form the heterocyclic ring. For example, a reaction between a 1,3-dicarbonyl compound and a fluorinated amine derivative in the presence of an aldehyde can lead to a dihydropyridine, which can then be oxidized to the aromatic pyridine. While powerful for generating diverse pyridine libraries, these methods are less frequently employed for the specific synthesis of simple intermediates like 2-halo-5-fluoropyridines compared to functionalization approaches. rsc.org

Introduction and Functionalization of the 4-Ethynylphenyl Moiety

The second major component of the target molecule is the 4-ethynylphenyl group. This moiety is typically introduced through a palladium-catalyzed cross-coupling reaction, which forms the pivotal aryl-pyridine bond.

Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura and Sonogashira coupling reactions are the cornerstones for forging the bond between the 5-fluoropyridine and 4-ethynylphenyl fragments.

Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for forming C-C bonds. researchgate.netnih.gov In a typical convergent synthesis of 2-(4-Ethynylphenyl)-5-fluoropyridine, a 2-halo-5-fluoropyridine (e.g., 2-bromo-5-fluoropyridine) is coupled with a suitable boron-containing reagent, such as (4-ethynylphenyl)boronic acid or its pinacol (B44631) ester derivative. nih.govresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. The use of boronic acid pinacol esters is often favored due to their enhanced stability and ease of handling compared to the corresponding boronic acids.

A generalized scheme for the Suzuki-Miyaura coupling is as follows:

| Coupling Partners | Catalyst | Base | Solvent | Product | Reference |

| 2-Bromo-5-fluoropyridine (B41290) + (4-Ethynylphenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane/Water or Toluene | 2-(4-Ethynylphenyl)-5-fluoropyridine | nih.govnih.gov |

Sonogashira Coupling: This reaction provides a powerful alternative for constructing the target molecule. The Sonogashira coupling directly joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This strategy can be applied in two main ways for the synthesis of 2-(4-Ethynylphenyl)-5-fluoropyridine:

Route A: Coupling of a 2-halo-5-fluoropyridine with 4-ethynylbenzene.

Route B (Divergent approach): Coupling of a 2-(4-halophenyl)-5-fluoropyridine intermediate with a protected acetylene (B1199291) (like trimethylsilylacetylene), followed by a deprotection step.

The direct coupling (Route A) is more convergent and efficient. The reaction requires a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, such as triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well.

| Coupling Partners | Catalyst System | Base | Solvent | Product | Reference |

| 2-Bromo-5-fluoropyridine + 4-Ethynylbenzene | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | THF / TEA | 2-(4-Ethynylphenyl)-5-fluoropyridine | nih.gov |

These advanced synthetic methodologies provide robust and flexible pathways for the preparation of 2-(4-Ethynylphenyl)-5-fluoropyridine, enabling its availability for further research and application.

Terminal Alkyne Introduction and Elaboration

The introduction of a terminal ethynyl (B1212043) group onto the phenyl ring of the 2-phenyl-5-fluoropyridine scaffold is a critical transformation for synthesizing the target compound. The most prevalent and efficient method for this is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, typically facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

The synthesis generally begins with a halogenated precursor, such as 2-(4-iodophenyl)-5-fluoropyridine or 2-(4-bromophenyl)-5-fluoropyridine. This precursor is then coupled with a protected form of acetylene, most commonly trimethylsilylacetylene (B32187) (TMSA). libretexts.orgresearchgate.net The use of a protecting group like trimethylsilyl (B98337) prevents the self-coupling of the terminal alkyne and allows for controlled, selective reaction at the desired position. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt such as copper(I) iodide (CuI), and an amine base which also often serves as the solvent (e.g., triethylamine or diethylamine). wikipedia.orgorganic-chemistry.org

Following the successful coupling reaction, the resulting intermediate, 5-fluoro-2-[4-(trimethylsilylethynyl)phenyl]pyridine, undergoes a deprotection step to reveal the terminal alkyne. chemicalbook.com This is usually achieved under mild basic conditions, for instance, using potassium carbonate in methanol, to yield the final product, 2-(4-ethynylphenyl)-5-fluoropyridine.

Table 1: Representative Conditions for Sonogashira Coupling and Deprotection This table is interactive. You can sort and filter the data.

| Step | Precursor | Reagent | Catalyst System | Base/Solvent | Temperature | Outcome |

|---|---|---|---|---|---|---|

| Coupling | 2-(4-Iodophenyl)-5-fluoropyridine | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄ / CuI | Triethylamine | Room Temp. | 5-Fluoro-2-[4-(trimethylsilylethynyl)phenyl]pyridine |

| Coupling | 2-(4-Bromophenyl)-5-fluoropyridine | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄ / CuI | Diethylamine | ~50 °C | 5-Fluoro-2-[4-(trimethylsilylethynyl)phenyl]pyridine |

| Deprotection | 5-Fluoro-2-[4-(trimethylsilylethynyl)phenyl]pyridine | - | - | K₂CO₃ / Methanol | Room Temp. | 2-(4-Ethynylphenyl)-5-fluoropyridine |

Chemo- and Regioselectivity in Multi-Functionalized Precursors

The synthesis of 2-(4-ethynylphenyl)-5-fluoropyridine relies on precise control of chemo- and regioselectivity, particularly when using multi-functionalized precursors. The precursor molecule, a 2-(4-halophenyl)-5-fluoropyridine derivative, contains multiple potential reaction sites: the carbon-halogen bond on the phenyl ring, the carbon-fluorine bond on the pyridine ring, and the nitrogen atom of the pyridine ring.

Chemoselectivity in the Sonogashira coupling is primarily governed by the differing reactivity of the carbon-halogen bonds. wikipedia.org The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. wikipedia.orglibretexts.org This inherent difference allows for the selective coupling at the iodo- or bromo-substituted position on the phenyl ring without disturbing the much less reactive C-F bond on the pyridine ring. wikipedia.org By carefully selecting the precursor (e.g., 2-(4-iodophenyl)-5-fluoropyridine), the reaction can be directed with high fidelity to the desired position even at room temperature. libretexts.org Using a bromo-substituted precursor might require slightly elevated temperatures, but the C-F bond remains intact under these conditions.

Regioselectivity is also a key consideration in the synthesis of the precursors themselves. For instance, during the functionalization of fluoropyridines, the position of nucleophilic aromatic substitution (SNAr) is influenced by the electronic properties of the ring and the directing effects of existing substituents. researchgate.netmdpi.com The synthesis must be designed to ensure the correct placement of the fluoro group at the 5-position and the aryl group at the 2-position of the pyridine ring to yield the desired isomer for subsequent coupling reactions.

Table 2: Chemoselectivity in Sonogashira Coupling of Halogenated Precursors This table is interactive. You can sort and filter the data.

| Precursor | Target Bond for Reaction | Inert Bond | Rationale for Selectivity | Typical Condition |

|---|---|---|---|---|

| 2-(4-Iodo phenyl)-5-fluoropyridine | C-I | C-F | High reactivity of C-I bond allows for mild reaction conditions (e.g., room temperature) where the C-F bond is non-reactive. wikipedia.orglibretexts.org | Room Temperature |

| 2-(4-Bromo phenyl)-5-fluoropyridine | C-Br | C-F | C-Br bond is sufficiently reactive for coupling, while the C-F bond remains inert, though slightly higher temperatures may be needed compared to the iodo-analogue. wikipedia.org | Elevated Temperature (~50-70 °C) |

Green Chemistry and Sustainable Synthesis Considerations

Applying the principles of green chemistry to the synthesis of 2-(4-ethynylphenyl)-5-fluoropyridine can reduce environmental impact, improve safety, and lower costs. Key areas of focus include the use of safer catalysts and solvents, as well as energy-efficient reaction conditions.

A significant green advancement in Sonogashira couplings is the development of copper-free systems. organic-chemistry.org While traditional methods use a copper(I) co-catalyst, copper is toxic and can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling). youtube.com Modern protocols have emerged that utilize highly efficient palladium catalysts, sometimes incorporating N-heterocyclic carbene (NHC) or specialized phosphine (B1218219) ligands, which can proceed effectively without the copper co-catalyst, even under aerobic and solvent-free conditions. organic-chemistry.org

The choice of solvent is another critical factor in sustainable synthesis. mdpi.com Typical solvents for Sonogashira reactions, such as triethylamine or DMF, are often toxic and volatile. Research has demonstrated the viability of using greener solvents like water or ionic liquids for this type of coupling. organic-chemistry.orgsciepub.com Performing the reaction in water, often with the aid of a surfactant, can significantly reduce the environmental footprint. organic-chemistry.org

Furthermore, improving energy efficiency is a cornerstone of green chemistry. This can be achieved by using highly active catalysts that allow the reaction to proceed at lower temperatures, potentially even at room temperature, thus reducing energy consumption. organic-chemistry.orgyoutube.com Microwave-assisted synthesis is another approach that can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improved product yields.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches This table is interactive. You can sort and filter the data.

| Parameter | Conventional Approach | Green/Sustainable Approach |

|---|---|---|

| Catalyst | Palladium with Copper(I) co-catalyst wikipedia.org | Copper-free Palladium systems (e.g., Pd/NHC complexes) organic-chemistry.org |

| Solvent | Anhydrous, deoxygenated organic solvents (e.g., Triethylamine, DMF, THF) wikipedia.orgyoutube.com | Water, ionic liquids, or solvent-free conditions organic-chemistry.orgmdpi.comsciepub.com |

| Energy | Often requires heating for less reactive halides; long reaction times wikipedia.org | Lower temperatures (room temp.), microwave irradiation for rapid heating organic-chemistry.org |

| Atmosphere | Strict anaerobic (inert gas) conditions required organic-chemistry.orgyoutube.com | Aerobic (air-stable) catalysts available organic-chemistry.org |

Comprehensive Chemical Reactivity and Transformation Studies of 2 4 Ethynylphenyl 5 Fluoropyridine

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Other Alkyne-Functionalization Reactions (e.g., Sonogashira, Hydrometallation)

Beyond cycloaddition reactions, the ethynyl group of 2-(4-ethynylphenyl)-5-fluoropyridine is amenable to other important transformations.

The Sonogashira cross-coupling reaction is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a direct method for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org This reaction is instrumental in synthesizing biaryl alkynes, which are common structural motifs in pharmaceuticals and organic materials. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate these couplings, even at room temperature for less reactive aryl bromides. organic-chemistry.org Recent advancements have even demonstrated gold-catalyzed oxidative Sonogashira couplings. nih.gov A general two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines using a Sonogashira cross-coupling as the initial step. researchgate.netsoton.ac.uk

Hydrometallation reactions involve the addition of a metal-hydride bond across the alkyne. This process can lead to the formation of vinyl-metal species, which can then be used in subsequent cross-coupling reactions or other transformations.

Reactivity of the 5-Fluoropyridine Substructure

The fluorine atom at the 5-position of the pyridine (B92270) ring is susceptible to nucleophilic attack, a characteristic feature of electron-deficient aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying the pyridine core. youtube.com The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The "element effect" in SNAr reactions often shows a leaving group order of F > Cl > Br > I in activated aryl systems, which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.govrsc.org However, in some pyridine systems, this order can be different, indicating a more complex interplay of factors. nih.govrsc.org For instance, reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) showed a different leaving group order, suggesting that the rate-determining step is not the initial nucleophilic addition. nih.gov

The reaction conditions for SNAr on fluoropyridines typically involve a nucleophile and often a base to facilitate the reaction. Common nucleophiles include amines, alkoxides, and thiolates. The choice of solvent can also play a crucial role in the reaction outcome.

Below is a table summarizing the reactivity of 2-(4-Ethynylphenyl)-5-fluoropyridine:

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| Ethynyl Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,2,3-Triazole |

| Ethynyl Group | Sonogashira Cross-Coupling | Aryl/Vinyl Halide, Palladium catalyst, Copper co-catalyst, Base | Di-substituted Alkyne |

| 5-Fluoropyridine | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | 5-Substituted Pyridine |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca The resulting organometallic intermediate can then be trapped with various electrophiles.

In 2-(4-ethynylphenyl)-5-fluoropyridine, the pyridine nitrogen atom can act as a DMG. harvard.edu Coordination of the organolithium base to the Lewis basic nitrogen directs deprotonation to the adjacent C6 position. This process must compete with other potential reactions, such as halogen-metal exchange at the C-F bond or addition of the base to the pyridine ring. uwindsor.caharvard.edu However, for fluorides, directed lithiation is generally faster than halogen-metal exchange. uwindsor.ca The terminal alkyne C-H is also acidic and can be deprotonated, but ortho-lithiation is often favored under specific conditions (e.g., using s-BuLi/TMEDA at low temperatures).

A typical reaction sequence is shown below:

Metalation: Treatment with sec-BuLi in THF at -78 °C directs deprotonation at the C6 position.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile (E⁺), such as an aldehyde, ketone, or alkyl halide, to install a new substituent at the C6 position.

| Electrophile (E⁺) | Reagent Example | Installed Group at C6 |

| Carbonyl | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl |

| Silyl Halide | Trimethylsilyl (B98337) chloride (Me₃SiCl) | Trimethylsilyl |

Other Pyridine Ring Transformations

Beyond SNAr and DoM, the pyridine core can undergo other transformations. For instance, transition-metal-catalyzed C-H borylation reactions can introduce boronate esters at positions less accessible by other means. acs.org For pyridines, these reactions often favor the 3- and 4-positions, which would be complementary to the C6-functionalization achieved via DoM. acs.org Such a transformation on 2-(4-ethynylphenyl)-5-fluoropyridine could potentially install a boronic ester at the C3 or C4 position, opening avenues for subsequent cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization of 2 4 Ethynylphenyl 5 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For fluorinated compounds like 2-(4-ethynylphenyl)-5-fluoropyridine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are particularly informative. wikipedia.orghuji.ac.il

One-dimensional NMR spectroscopy provides the foundational data for structural assignment.

¹H NMR: Proton NMR spectra reveal the number and type of hydrogen atoms. For 2-(4-ethynylphenyl)-5-fluoropyridine, distinct signals are expected for the protons on the pyridine (B92270) ring and the phenyl ring, as well as the acetylenic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, while spin-spin coupling constants (J) provide information about adjacent protons.

¹³C NMR: Carbon NMR spectra show signals for each unique carbon atom in the molecule. The ethynyl (B1212043) carbons have characteristic chemical shifts, as do the carbons of the aromatic rings. The carbon atoms bonded to or near the fluorine and nitrogen atoms will show shifts indicative of their electronic environment. chemicalbook.comresearchgate.net

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.orghuji.ac.il It provides a unique spectral window with a wide chemical shift range, making it very sensitive to the local electronic environment. wikipedia.orgucsb.edu The chemical shift of the fluorine atom in 2-(4-ethynylphenyl)-5-fluoropyridine provides a sensitive probe of the electronic effects within the molecule. For comparison, the ¹⁹F chemical shift for 1-ethynyl-4-fluorobenzene (B14334) is reported at -111.0 ppm, while that for 2-(4-fluorophenyl)pyridine (B1266597) is -113.16 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 2-(4-Ethynylphenyl)-5-fluoropyridine

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ||

| Pyridine-H | 7.5 - 8.7 | Influenced by fluorine and nitrogen; shows H-H and H-F coupling. chemicalbook.comchemicalbook.com |

| Phenyl-H | 7.4 - 8.0 | AA'BB' system expected. |

| Ethynyl-H | ~3.1 | Singleton, characteristic for terminal alkynes. |

| ¹³C | ||

| Pyridine-C | 120 - 165 | C-F bond will show a large ¹JCF coupling constant. chemicalbook.comrsc.org |

| Phenyl-C | 120 - 135 | Four distinct signals expected. |

| Ethynyl-C | 80 - 95 | Two signals for the two sp-hybridized carbons. rsc.org |

| ¹⁹F | ||

| Pyridine-F | -110 to -115 | Sensitive to substituents on the phenyl ring. rsc.orgrsc.orgcolorado.edu |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. epfl.chprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to confirm the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹JCH). epfl.chsdsu.edu It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of molecular fragments. epfl.chsdsu.edu For 2-(4-ethynylphenyl)-5-fluoropyridine, HMBC would show correlations between the pyridine protons and the phenyl carbons (and vice-versa) across the C-C single bond, as well as correlations from the ethynyl proton to the phenyl ring carbons, confirming the entire molecular structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is particularly useful for determining the conformation and stereochemistry of molecules. For a relatively planar molecule like this, it can confirm the proximity of protons on adjacent rings. researchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman)

Table 2: Characteristic Vibrational Frequencies for 2-(4-Ethynylphenyl)-5-fluoropyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Alkyne | ≡C-H Stretch | ~3300 | nih.gov |

| Alkyne | C≡C Stretch | 2100 - 2260 | nih.gov |

| Aromatic | C-H Stretch | 3000 - 3100 | core.ac.uk |

| Aromatic/Pyridine | C=C and C=N Ring Stretch | 1400 - 1600 | core.ac.uknih.gov |

| Aryl-F | C-F Stretch | 1200 - 1250 | |

| Aromatic | C-H Out-of-plane bend | 700 - 900 | core.ac.uk |

The spectra would be dominated by strong absorptions from the aromatic ring vibrations. The sharp, weaker band around 3300 cm⁻¹ for the acetylenic C-H stretch and the C≡C stretch near 2150 cm⁻¹ would be definitive for the ethynyl group. The C-F stretching vibration is also a key diagnostic band. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from π to π* or n to π* orbitals. scielo.org.za The extended π-conjugated system of 2-(4-ethynylphenyl)-5-fluoropyridine, which spans both aromatic rings and the alkyne linker, is expected to result in strong absorption bands in the UV region.

The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the compound's electronic structure. researchgate.net The electronic transitions are likely to be of the π-π* type, characteristic of such conjugated systems. scielo.org.za

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Compounds with extended π-systems and some degree of structural rigidity are often fluorescent. rsc.org It is plausible that 2-(4-ethynylphenyl)-5-fluoropyridine and its derivatives would exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the substitution pattern on the aromatic rings and the solvent environment. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information.

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. nfdi4chem.de This is used to confirm the molecular formula of a newly synthesized compound by comparing the experimentally measured exact mass with the theoretically calculated value.

Table 3: HRMS Data for 2-(4-Ethynylphenyl)-5-fluoropyridine

| Parameter | Value |

| Molecular Formula | C₁₃H₈FN |

| Calculated Monoisotopic Mass | 197.0641 g/mol |

| Expected HRMS Result (as [M+H]⁺) | 198.0719 m/z |

The observation of a molecular ion peak in the HRMS spectrum that matches the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact picture of the molecular geometry.

For 2-(4-ethynylphenyl)-5-fluoropyridine, an X-ray crystal structure would:

Provide data on the planarity of the molecule. Dihedral angles between the pyridine and phenyl rings would quantify any twisting along the central C-C bond. redalyc.org

Reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking, C-H···F, or C-H···N hydrogen bonds that stabilize the solid-state structure.

While no specific crystal structure for the title compound has been reported in the searched literature, analysis of related structures, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, demonstrates the level of detail that can be obtained, including the near-planar arrangement of aromatic rings. redalyc.org

Computational and Theoretical Investigations of 2 4 Ethynylphenyl 5 Fluoropyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. For 2-(4-ethynylphenyl)-5-fluoropyridine, DFT methods such as B3LYP with a 6-311++G(d,p) basis set would be employed to determine its optimized three-dimensional geometry and electronic properties. ajchem-a.comijrte.org These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity. nih.gov

The electronic properties derived from these calculations can be quantified through various global reactivity descriptors. These descriptors, calculated from the energies of the frontier molecular orbitals, offer a quantitative framework for predicting the molecule's behavior in chemical reactions. nih.gov For instance, a high ionization potential suggests stability, while a large electrophilicity index indicates a strong capacity to accept electrons. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.80 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. acadpubl.eu |

| Ionization Potential (I) | 6.65 | Energy required to remove an electron; indicates thermal stability. nih.gov |

| Electron Affinity (A) | 1.85 | Energy released when an electron is added. nih.gov |

| Global Hardness (η) | 2.40 | Measures resistance to change in electron distribution. nih.gov |

| Global Softness (S) | 0.21 | Reciprocal of hardness; indicates a propensity for chemical reactions. nih.gov |

| Electronegativity (χ) | 4.25 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | 3.76 | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acadpubl.eu

For 2-(4-ethynylphenyl)-5-fluoropyridine, analysis of the HOMO and LUMO provides critical insights. The energy gap (ΔE) between these orbitals is a reliable indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. acadpubl.eu The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. In a typical analysis, the HOMO might be localized on the electron-rich ethynylphenyl portion, while the LUMO could be concentrated on the electron-deficient fluoropyridine ring, particularly at the carbon atoms adjacent to the nitrogen and fluorine.

Computational modeling is invaluable for elucidating complex reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants, intermediates, and products. For 2-(4-ethynylphenyl)-5-fluoropyridine, two primary types of reactions could be modeled: nucleophilic aromatic substitution (SNAr) at the fluoropyridine ring and cycloaddition reactions involving the terminal alkyne.

Molecular Dynamics Simulations for Conformational Analysis

While 2-(4-ethynylphenyl)-5-fluoropyridine is a relatively rigid molecule, it possesses conformational flexibility primarily due to the rotation around the single bond connecting the phenyl and pyridine (B92270) rings. Molecular dynamics (MD) simulations can be used to explore this conformational freedom. mdpi.com

In Silico Property Prediction and Structure-Activity Relationship (SAR) Studies

In silico (computer-based) methods are widely used to predict key properties of drug candidates, including their physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These predictions help prioritize which compounds to synthesize and test, saving significant time and resources.

For 2-(4-ethynylphenyl)-5-fluoropyridine, various properties can be predicted. Structure-Activity Relationship (SAR) studies investigate how systematic changes to a molecule's structure affect its biological activity. nih.govnih.gov For this compound, a computational SAR study would involve creating a virtual library of analogs—for example, by moving the fluorine atom, replacing it with other halogens, or modifying the ethynyl (B1212043) group. DFT calculations would then be performed on each analog to determine how these structural changes affect electronic properties like the HOMO-LUMO gap and the molecular electrostatic potential. These computational results can then be correlated with experimental activity data to build a predictive SAR model, guiding the design of more potent and selective compounds. nih.gov

| Property | Predicted Value | Importance |

|---|---|---|

| LogP (Lipophilicity) | ~3.5 | Affects solubility, membrane permeability, and metabolic stability. mdpi.com |

| Aqueous Solubility | Low | Crucial for drug formulation and bioavailability. |

| hERG Inhibition | Low Probability | Predicts potential for cardiotoxicity, a major reason for drug failure. mdpi.com |

| Hepatotoxicity | Low Probability | Predicts potential for drug-induced liver injury. mdpi.com |

| Plasma Protein Binding | High | Affects the concentration of free drug available to act on its target. |

Application of Machine Learning in Predictive Chemical Synthesis and Reactivity

The intersection of machine learning (ML) and chemistry is a rapidly advancing field with the potential to revolutionize chemical synthesis. nih.gov Instead of relying solely on a chemist's intuition, ML models can be trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. wiley.com

For the synthesis of 2-(4-ethynylphenyl)-5-fluoropyridine, which would likely be assembled via a cross-coupling reaction (e.g., a Sonogashira coupling), an ML model could be developed to predict the reaction yield under various conditions. wiley.com Researchers would create a training dataset by running a series of reactions while systematically varying parameters like the catalyst, ligand, base, solvent, and temperature. An ML algorithm, such as a random forest or a deep neural network, learns the complex, multidimensional relationships between these parameters and the resulting yield. wiley.comnih.gov

Once trained, the model can predict the outcome for new, untested combinations of reactants and conditions, guiding chemists toward the optimal setup without exhaustive trial-and-error experimentation. wiley.comresearchgate.net Furthermore, advanced "active learning" approaches can be used where the ML model itself suggests the most informative experiments to perform next, creating a closed loop of prediction and experimentation that rapidly converges on the best synthetic route. chemrxiv.orglbl.gov This data-driven approach promises to accelerate the discovery and optimization of synthetic pathways for novel molecules. sciencedaily.com

Research Applications in Advanced Materials and Methodological Chemical Biology

Applications as Building Blocks in Advanced Materials

The unique electronic and structural characteristics of 2-(4-Ethynylphenyl)-5-fluoropyridine make it a compelling component for the synthesis of novel organic materials with tailored properties.

The constituent parts of 2-(4-Ethynylphenyl)-5-fluoropyridine—an electron-deficient fluoropyridine ring and an electron-rich, π-conjugated ethynylphenyl group—are motifs commonly found in materials designed for optoelectronic applications. The ethynyl (B1212043) linkage provides a rigid and highly conjugated bridge, facilitating intramolecular charge transfer (ICT), a critical process in many organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While specific, in-depth studies detailing the performance of 2-(4-Ethynylphenyl)-5-fluoropyridine as a primary component in commercial OLEDs or DSSCs are not extensively documented in public literature, its structural framework suggests significant potential. The fluoropyridine unit can serve as an electron-accepting moiety and a handle for tuning solubility and molecular packing, while the ethynylphenyl portion acts as a π-conjugated spacer or donor component.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high thermal stability, permanent porosity, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. Porous Organic Polymers (POPs) are a broader class of amorphous or semi-crystalline porous materials.

The terminal alkyne of 2-(4-Ethynylphenyl)-5-fluoropyridine makes it an ideal linear "strut" or "linker" for constructing 2D or 3D frameworks. Through reactions like Glaser-Hay coupling or Sonogashira cross-coupling with multi-topic nodes (e.g., trigonal or tetrahedral monomers), it can be incorporated into extended, rigid networks. The inclusion of the fluoropyridine unit within the COF or POP backbone can impart several advantages:

Enhanced Polarity: The polar C-F bond and the pyridine (B92270) nitrogen increase the affinity of the framework for polar guests and solvents.

Modified Electronic Properties: The electron-withdrawing nature of the fluoropyridine can influence the electronic bandgap of the resulting material.

Functional Sites: The pyridine nitrogen can act as a basic site for catalysis or as a coordination site for post-synthetic metalation.

Below is a table illustrating how a linear building block like 2-(4-Ethynylphenyl)-5-fluoropyridine can be combined with different monomer geometries to produce various COF topologies.

| Monomer Geometry (Node) | Linker Geometry (Strut) | Resulting COF Topology | Potential Pore Shape |

| Trigonal (e.g., 1,3,5-Triethynylbenzene) | Linear (e.g., 2-(4-Ethynylphenyl)-5-fluoropyridine) | Hexagonal | Triangular / Hexagonal |

| Tetrahedral (e.g., Tetra(4-ethynylphenyl)methane) | Linear (e.g., 2-(4-Ethynylphenyl)-5-fluoropyridine) | 3D Diamondoid (dia) | Tetrahedral |

| Square Planar (e.g., Porphyrin-based tetraaldehydes) | Linear (e.g., Amine-functionalized analogue) | Square | Square |

This table is illustrative of the principles of reticular chemistry and does not represent specific, isolated COFs made from the title compound.

The pyridine nitrogen atom in 2-(4-Ethynylphenyl)-5-fluoropyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide range of metal centers. This allows it to serve as a ligand in the design of homogeneous or heterogeneous catalysts. The rigid phenyl-ethynyl-phenyl backbone can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

In the context of photocatalysis, this molecule can be incorporated into larger, light-harvesting structures. The extended π-conjugation across the molecule allows for the absorption of light, and the fluoropyridine moiety can act as an electron-accepting unit or a coordination site for a catalytic metal. The terminal alkyne provides a reactive handle to anchor the ligand to a surface (e.g., a semiconductor nanoparticle) or to integrate it into a larger polymeric photocatalyst.

Methodological Applications in Radiochemistry and Chemical Probe Development

The presence of a fluorine atom on an electron-deficient aromatic ring makes 2-(4-Ethynylphenyl)-5-fluoropyridine and its derivatives prime candidates for radiofluorination, a cornerstone of Positron Emission Tomography (PET) imaging.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F), due to its convenient half-life (~110 min) and low positron energy. The synthesis of ¹⁸F-labeled PET probes often involves the late-stage introduction of the radionuclide.

The 5-fluoropyridine motif is highly amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the ring nitrogen and the ethynylphenyl substituent activates the C-F bond towards displacement by a nucleophile. More commonly, a precursor molecule where the fluorine is replaced by a better leaving group (such as a nitro group, -NO₂, or a trimethylammonium salt, -N⁺Me₃) is used. This precursor is reacted with no-carrier-added [¹⁸F]fluoride (produced in a cyclotron) to yield the desired ¹⁸F-labeled tracer.

The general strategy is outlined below: Precursor + [¹⁸F]F⁻ → [¹⁸F]2-(4-Ethynylphenyl)-5-fluoropyridine + Leaving Group

The reaction is typically performed at elevated temperatures in a polar, aprotic solvent. The table below summarizes common precursors and conditions for SNAr-based radiofluorination of activated (hetero)arenes.

| Precursor Leaving Group | Typical Base | Typical Solvent | Temperature Range (°C) |

| Nitro (-NO₂) | K₂CO₃ / Kryptofix [K₂.₂.₂] | DMSO, DMF | 120 - 180 |

| Trimethylammonium (-N⁺Me₃) | K₂CO₃ / Kryptofix [K₂.₂.₂] | DMSO | 80 - 120 |

| Chloride (-Cl) | Cs₂CO₃ or K₂CO₃ / K₂.₂.₂ | DMSO, t-Amyl Alcohol | 100 - 160 |

| Diaryliodonium Salt | N/A | DMF, Acetonitrile | 60 - 100 |

Data compiled from general findings in nucleophilic radiofluorination literature.

Once the [¹⁸F]fluoropyridine core has been synthesized, the terminal ethynyl group serves as a powerful and versatile functional handle for constructing more complex radiotracers. The alkyne is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This allows the [¹⁸F]2-(4-ethynylphenyl)-5-fluoropyridine scaffold to be rapidly and efficiently conjugated to a wide variety of molecules, including:

Biomolecules: Peptides, antibodies, or small-molecule inhibitors functionalized with an azide (B81097) group can be labeled with the ¹⁸F-scaffold to create targeted PET probes for imaging specific biological processes, such as receptor expression or enzyme activity.

Chelating Ligands: An azide-functionalized chelator (e.g., DOTA, NOTA, DTPA) can be attached to the ¹⁸F-scaffold. The resulting molecule can then be used to chelate a diagnostic or therapeutic radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu), creating a dual-modality imaging agent (PET/SPECT) or a theranostic probe.

This modular approach is highly advantageous in radiopharmaceutical development, as the same ¹⁸F-building block can be used to label a diverse library of targeting vectors, significantly streamlining the discovery of new imaging agents.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Ethynyl- and Fluoropyridine Chemistry

The field of heterocyclic chemistry is continually evolving, with a significant focus on enhancing the functionality of core structures like pyridine (B92270). For molecules such as 2-(4-Ethynylphenyl)-5-fluoropyridine, two major trends are particularly relevant: the late-stage functionalization of pyridine rings and the expanding role of fluorinated compounds in various scientific domains.

Fluoropyridine Chemistry: The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.gov Fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals. dovepress.com A significant emerging trend is the development of methods for the site-selective C–H fluorination of pyridines, which allows for the direct introduction of fluorine without the need for pre-functionalized substrates. dovepress.com While direct fluorination of pyridines can be challenging, especially at the meta position, recent advances using pyridine N-oxides or transition-metal catalysis are overcoming these hurdles. dovepress.comnih.gov For instance, methods for meta-selective C-H functionalization, which has been a persistent challenge, are now being developed through dearomatization strategies. nih.govuni-muenster.dechemeurope.com This is particularly relevant for the 5-fluoro substitution pattern. Furthermore, the use of fluorine-18 (B77423), a positron-emitting radionuclide, in the synthesis of fluoropyridines is a key trend in the development of radiotracers for Positron Emission Tomography (PET) imaging, a vital tool in drug discovery and medical diagnostics. nih.gov

Ethynylpyridine Chemistry: The terminal alkyne (ethynyl group) is a versatile functional handle for a wide array of chemical transformations. Its presence on the phenylpyridine backbone allows for participation in powerful reactions such as Sonogashira coupling, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. The trend is moving towards greener and more efficient catalytic systems for these transformations. Visible-light-induced C-H functionalization is an emerging strategy that offers a more sustainable approach to building complex molecules from simpler precursors. mdpi.com The development of polycyclic pyridine derivatives through methods like the Diels-Alder reaction is also gaining traction, offering pathways to complex scaffolds with potential biological activity. nih.gov

| Functional Group | Key Properties & Emerging Trends | Potential Role in 2-(4-Ethynylphenyl)-5-fluoropyridine |

| 5-Fluoropyridine | Modulates electronic properties, enhances metabolic stability and binding affinity. nih.gov Trends include site-selective C-H fluorination and synthesis of 18F-labeled PET tracers. dovepress.comnih.govnih.gov | The fluorine atom can improve pharmacokinetic properties in potential drug candidates and serve as a handle for radio-labeling. nih.govnih.gov |

| 4-Ethynylphenyl | Highly versatile functional group for cross-coupling (e.g., Sonogashira) and click chemistry. mdpi.com Trends focus on developing more sustainable and atom-economical reaction conditions. | The ethynyl (B1212043) group allows for covalent linkage to other molecules or materials, enabling applications in drug conjugation, polymer synthesis, and functional materials. |

Potential for Novel Chemical Methodologies

The unique combination of a nucleophilic nitrogen, an electron-withdrawing fluorine atom, and a reactive terminal alkyne in 2-(4-Ethynylphenyl)-5-fluoropyridine makes it an ideal substrate for the development of novel chemical methodologies.

Future research could focus on leveraging the distinct reactivity of this compound. For example, the development of one-pot, multi-component reactions where both the ethynyl group and the pyridine ring participate in sequential or cascade transformations could lead to the rapid assembly of highly complex heterocyclic systems. The pyridine nitrogen itself can be a site for functionalization, leading to the formation of N-fluoropyridinium salts, which are themselves reactive species in fluorination and other transformations. nih.gov

Furthermore, the development of late-stage functionalization techniques remains a high-priority area. researchgate.net Methodologies that allow for the selective modification of the pyridine or phenyl rings of 2-(4-Ethynylphenyl)-5-fluoropyridine, after its initial synthesis, would be highly valuable. This could involve, for instance, photoredox-catalyzed reactions that target specific C-H bonds, enabling the introduction of additional functional groups under mild conditions. mdpi.comacs.org The faster reaction rates often observed in nucleophilic aromatic substitution (SNAr) with fluoropyridines compared to their chloro-analogs could be exploited in developing milder and more functional-group-tolerant reaction conditions. nih.govacs.org

| Potential Methodology | Description | Relevance to 2-(4-Ethynylphenyl)-5-fluoropyridine |

| Cascade Reactions | A series of intramolecular reactions where the product of the first reaction is the substrate for the next, often triggered by a single event. | The ethynyl group could undergo an initial reaction (e.g., cyclization) that then involves the pyridine ring or the fluorine atom. |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the aromatic rings without pre-installed functional groups. mdpi.comresearchgate.net | Could allow for the introduction of new substituents (e.g., trifluoromethyl groups, other halogens) to further tune the molecule's properties. |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. acs.org | Could facilitate coupling reactions involving the ethynyl group or C-H functionalization of the aromatic rings with high selectivity. |

| Mild SNAr Reactions | Development of nucleophilic aromatic substitution reactions at the fluoro-position that proceed at lower temperatures and tolerate a wider range of functional groups. nih.govacs.org | Would expand the scope of molecules that can be synthesized from the 2-(4-Ethynylphenyl)-5-fluoropyridine core. |

Broader Impact on Interdisciplinary Scientific Advancements

The utility of functionalized pyridines like 2-(4-Ethynylphenyl)-5-fluoropyridine extends far beyond synthetic chemistry, promising significant contributions to interdisciplinary fields.

In medicinal chemistry , the pyridine scaffold is a cornerstone of many approved drugs. nih.gov The combination of the fluorine atom, known to enhance drug-like properties, and the ethynyl group, which can act as a reactive handle for bioconjugation or as a pharmacophore itself, makes this molecule an attractive building block for new therapeutic agents. nih.gov Its derivatives could be explored as inhibitors for various enzymes, where the specific arrangement of functional groups can lead to high potency and selectivity. nih.gov

In materials science , organofluorine compounds are used to create materials with enhanced thermal stability and chemical resistance. mdpi.com The rigid, aromatic structure of 2-(4-Ethynylphenyl)-5-fluoropyridine, combined with the reactive ethynyl group, makes it a candidate for the synthesis of novel fluoropolymers and functional network materials. mdpi.comresearchgate.net These materials could find applications as advanced coatings, sealants, or in optoelectronic devices. Pyridyl-based fluorophores are also emerging as effective sensors for detecting and quantifying various chemical species. researchgate.net

Finally, in the realm of chemical biology and diagnostics , the ability to attach this molecule to biomolecules via the ethynyl group, potentially in combination with 18F-labeling of the fluorine position, opens the door to creating sophisticated probes for molecular imaging and diagnostics. nih.gov Such tools are invaluable for studying biological processes in vivo and for the development of new diagnostic agents.

The continued exploration of the chemistry and applications of 2-(4-Ethynylphenyl)-5-fluoropyridine and related structures will undoubtedly fuel innovation across multiple scientific disciplines, from fundamental organic synthesis to the development of next-generation technologies and medicines.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 2-(4-Ethynylphenyl)-5-fluoropyridine?

- Methodological Answer :

- Spectroscopy : Use and NMR to verify substituent positions and purity. Fluorine-19 NMR is critical for confirming fluoropyridine substitution patterns. IR spectroscopy can identify functional groups like ethynyl (C≡C stretch ~2100–2260 cm) and pyridine ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is essential for unambiguous structural confirmation. Average C-C bond lengths (0.006 Å precision) and R-factors (<0.06) ensure accuracy. Weak interactions (e.g., C-H···F) should be analyzed to understand packing effects .

Q. What are the primary synthetic challenges associated with introducing the ethynyl group into the 4-position of the phenyl ring in 2-(4-Ethynylphenyl)-5-fluoropyridine?

- Methodological Answer :

- Coupling Reactions : Sonogashira coupling is commonly used but requires precise control of palladium catalysts (e.g., Pd(PPh)) and copper(I) iodide co-catalysts to avoid side reactions. Ethynyl precursors must be anhydrous to prevent dehalogenation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical due to the compound’s polarity. Monitor by TLC (R ~0.3–0.5) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How can C-H activation methodologies be optimized to introduce diverse substituents at the ethynylphenyl moiety of 2-(4-Ethynylphenyl)-5-fluoropyridine?

- Methodological Answer :

- Catalyst Selection : Ruthenium catalysts (e.g., [RuCl(p-cymene)]) enable regioselective C-H borylation at the ethynylphenyl position. Additives like AgSbF improve catalytic efficiency .

- Substituent Scope : Post-functionalization via Suzuki-Miyaura coupling (aryl boronic acids) or halogenation (NCS/NIS) allows diversification. For example, 2-(2-chlorobenzyl)-5-fluoropyridine is synthesized via deborylative chlorination (yield: 85–92%) .

Q. How does the fluorination pattern influence the chelating properties and catalytic performance of 2-(4-Ethynylphenyl)-5-fluoropyridine in transition metal complexes?

- Methodological Answer :

- Chelation Studies : Fluorine’s electronegativity enhances ligand rigidity and metal-binding affinity. In iridium complexes, fluoropyridine ligands stabilize Ir(III)* excited states, improving photoredox catalytic efficiency (e.g., visible-light-driven reactions) .

- Catalytic Applications : Fluorinated ligands increase lipophilicity, enhancing solubility in non-polar media for cross-coupling reactions. Compare turnover numbers (TONs) in fluorinated vs. non-fluorinated analogs to quantify performance gains .

Q. What strategies can resolve contradictory biological activity data observed in different assay systems for 2-(4-Ethynylphenyl)-5-fluoropyridine derivatives?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 48–72 hours) to minimize variability. For Leishmania infantum assays, correlate lipophilicity (logP) with IC values to identify bioactivity trends .

- Metabolic Profiling : Perform LC-MS/MS to detect metabolite interference. For example, ethynyl group oxidation may generate reactive intermediates that skew cytotoxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.